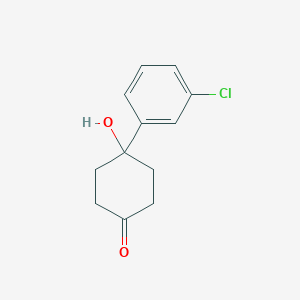

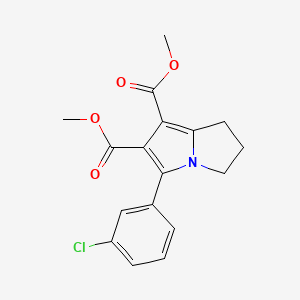

4-(3-Chlorophenyl)-4-hydroxycyclohexan-1-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of similar compounds involves various chemical reactions. For instance, the synthesis of hydrazine-coupled pyrazoles involves elemental microanalysis, FTIR, and 1H NMR techniques . Another study reported the synthesis and anti-proliferative efficacy of the adamantane-linked 1,2,4-triazole derivative .Molecular Structure Analysis

The molecular structure of similar compounds has been established by single-crystal X-ray diffraction and synchrotron radiation X-ray powder diffraction .Chemical Reactions Analysis

Chemical reactions involving similar compounds have been studied. For example, the protodeboronation of pinacol boronic esters has been reported . Another study discussed the preparation of samples for analysis .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed. For instance, a study reported the key electronic, optical, second and third order nonlinear optical properties of a novel chalcone derivative .科学的研究の応用

Photogeneration and Reactivity of Aryl Cations

Research by Protti et al. (2004) delves into the photogeneration and reactivity of aryl cations from aromatic halides, including 4-chlorophenol, in various solvents. The study highlights the formation of arylated products through the addition of pi nucleophiles, showcasing a pathway for synthesizing compounds related to 4-(3-Chlorophenyl)-4-hydroxycyclohexan-1-one under specific conditions (Protti, Fagnoni, Mella, & Albini, 2004).

Synthesis and Crystal Structure Analysis

Zhao et al. (2009) reported on the synthesis and crystal structure of a compound closely related to 4-(3-Chlorophenyl)-4-hydroxycyclohexan-1-one. Their work demonstrates the structural characterization of cyclohexenyl derivatives, contributing to the understanding of their chemical properties and potential applications (Zhao, Jin-Hao, Zhou, Yong, Xu, Xu-hui, Cheng, Jing-li, & Zhu, Guo-Nian, 2009).

Organosilicon Building Blocks for Synthesis

Fischer, Burschka, and Tacke (2014) explored the synthesis of 4-silacyclohexan-1-ones, including those containing silicon protecting groups, as versatile building blocks for further chemical synthesis. This research potentially extends to the synthesis and manipulation of 4-(3-Chlorophenyl)-4-hydroxycyclohexan-1-one derivatives (Fischer, Burschka, & Tacke, 2014).

Catalytic Dehalogenation Studies

Yuan and Keane (2003) investigated the hydrodechlorination of dichlorophenols over palladium-supported catalysts, which relates to the pathways for modifying chlorophenyl compounds. Although not directly on 4-(3-Chlorophenyl)-4-hydroxycyclohexan-1-one, this study provides insights into reactions that could affect its structural analogs (Yuan & Keane, 2003).

Antibacterial Activity of Heterocyclic Compounds

Mehta (2016) focused on the synthesis and antibacterial activity of novel heterocyclic compounds containing the 4-chlorophenyl moiety. While not directly examining 4-(3-Chlorophenyl)-4-hydroxycyclohexan-1-one, the study provides valuable context for understanding how similar structures may exhibit biological activities (Mehta, 2016).

作用機序

Target of Action

Similar compounds, such as pyrazoline derivatives, have been reported to exhibit diverse pharmacological effects, including potent antileishmanial and antimalarial activities . They have also been reported to inhibit tyrosine kinases , topoisomerase , tubulin polymerization , and DHODH kinase .

Mode of Action

It’s known that the compound is part of a wide class of quinoline derivatives, which have antioxidant action . The antioxidant action of these compounds is believed to be due to their ability to act as inhibitors of radical chain oxidation of organic compounds .

Biochemical Pathways

It’s known that similar compounds can affect various cellular components negatively through oxidative stress . Oxidative stress can lead to the formation of unstable molecules like malondialdehyde (MDA), a common biomarker for cells and tissue oxidative injury .

Pharmacokinetics

Similar compounds have been reported to have low oral bioavailability due to extensive hepatic first-pass effect . The main route of elimination of these compounds is biliary, with no evidence for enterohepatic recirculation .

Result of Action

Similar compounds have been reported to have diverse pharmacological effects, including antibacterial, antifungal, antiparasitic, anti-inflammatory, antidepressant, anticonvulsant, antioxidant, and antitumor activities .

Action Environment

It’s known that similar compounds can be affected by various factors such as temperature, ph, and presence of other substances .

Safety and Hazards

Safety data sheets provide information about the potential hazards of similar compounds and the necessary precautions. For instance, the safety data sheet for “4-Chlorophenylboronic acid” indicates that it is harmful if swallowed . Another safety data sheet for “3-Chlorophenyl isocyanate” indicates that it may cause allergy or asthma symptoms or breathing difficulties if inhaled .

特性

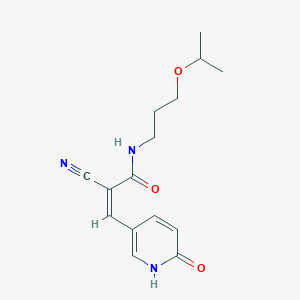

IUPAC Name |

4-(3-chlorophenyl)-4-hydroxycyclohexan-1-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13ClO2/c13-10-3-1-2-9(8-10)12(15)6-4-11(14)5-7-12/h1-3,8,15H,4-7H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXIHJHPNEGAZFD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1=O)(C2=CC(=CC=C2)Cl)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13ClO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(3-Chlorophenyl)-4-hydroxycyclohexan-1-one | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 2-[4-(oxolan-2-ylmethylamino)quinazolin-2-yl]sulfanylacetate](/img/structure/B2758831.png)

![N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-3-(4-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B2758840.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(2-methyl-5-((2-methylbenzyl)oxy)-4-oxopyridin-1(4H)-yl)acetamide](/img/structure/B2758843.png)

![4-bromo-2-((E)-{[4-(methylthio)phenyl]imino}methyl)phenol](/img/structure/B2758846.png)

![4-[butyl(methyl)sulfamoyl]-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2758849.png)

![3-[(Phenylcarbamoyl)amino]butanoic acid](/img/structure/B2758850.png)